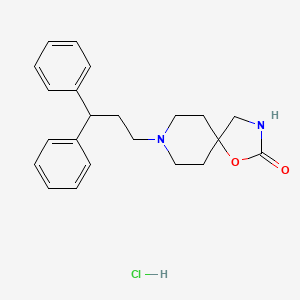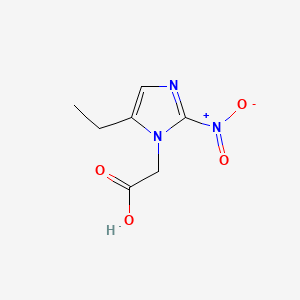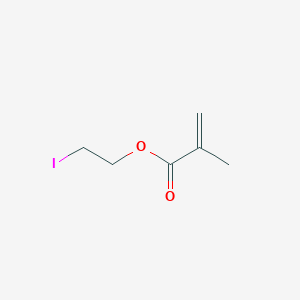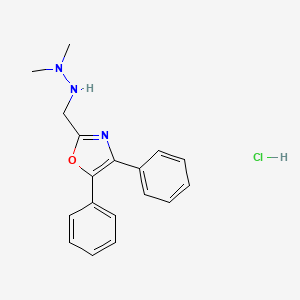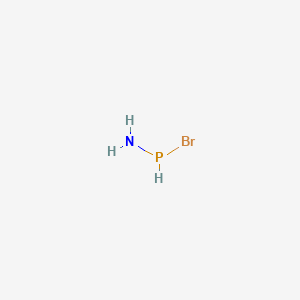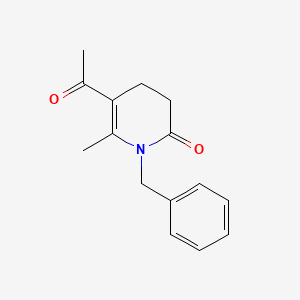
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group, a benzyl group, and a methyl group attached to a dihydropyridinone ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a benzyl-substituted pyridinone precursor and an acetylating agent in the presence of a base can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow techniques, advanced catalysts, and automated systems to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Aplicaciones Científicas De Investigación
5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl and benzyl groups play crucial roles in binding to active sites, while the dihydropyridinone ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-acetyl-1-benzyl-3,4-dihydro-1H-pyridin-2-one: Lacks the methyl group, which may affect its reactivity and biological activity.
6-methyl-1-benzyl-3,4-dihydro-1H-pyridin-2-one:
1-benzyl-3,4-dihydro-1H-pyridin-2-one: Lacks both the acetyl and methyl groups, resulting in different chemical behavior and uses.
Uniqueness
The presence of both acetyl and methyl groups in 5-acetyl-1-benzyl-6-methyl-3,4-dihydro-1H-pyridin-2-one imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
32402-69-0 |
|---|---|
Fórmula molecular |
C15H17NO2 |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
5-acetyl-1-benzyl-6-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-11-14(12(2)17)8-9-15(18)16(11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3 |
Clave InChI |
GRASVBXDTYYLMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC(=O)N1CC2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
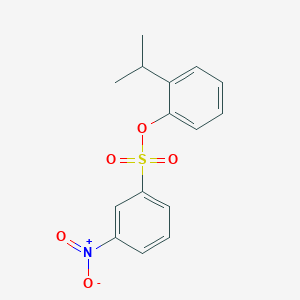
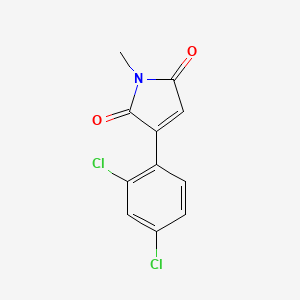

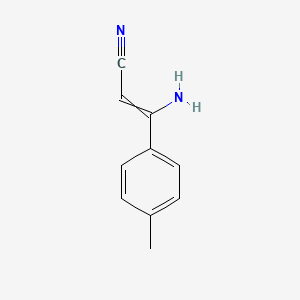
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
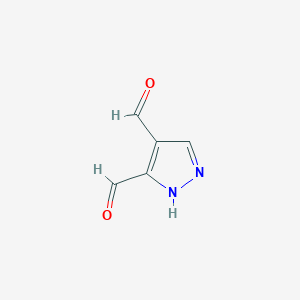
![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
